molecular formula C8H8N2O B7777741 2-Hydroxy-2-(pyridin-4-yl)propanenitrile

2-Hydroxy-2-(pyridin-4-yl)propanenitrile

Cat. No. B7777741
M. Wt: 148.16 g/mol
InChI Key: MKJRZVMONKJWTR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Inorganic Chemistry : It is used in the synthesis of metal complexes. For instance, a novel metal ion-mediated reaction of 2-benzoylpyridine under strongly basic conditions led to a square planar Ni(II) complex containing the anion of a compound related to 2-Hydroxy-2-(pyridin-4-yl)propanenitrile (Kitos et al., 2016).

  • Synthesis of High-Spin Manganese Clusters : Pyridin-2-ylmethanols and propanediols, related to the compound , are successful ligands for constructing high-spin manganese clusters (Bai et al., 2018).

  • Antimicrobial Applications : Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential in this domain (Chate et al., 2013).

  • Preparation of Metal Dithiocarbamate Complexes : Compounds with structural similarities have been used to prepare metal dithiocarbamate complexes, offering insights into the formation of supramolecular complexes (Halimehjani et al., 2015).

  • Fluorophore-based Nicotinonitriles Synthesis : It has applications in the synthesis of poly-functionalized nicotinonitriles for use in material science due to their photophysical properties (Hussein et al., 2019).

  • Formation of 2-Pyridinyl-2-oxazolines : Reacting pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts can form complexes containing 2-pyridinyl-2-oxazolines, a compound structurally related to 2-Hydroxy-2-(pyridin-4-yl)propanenitrile (Segl′a & Jamnický, 1993).

  • Antimicrobial and Antioxidant Activities : Compounds derived from condensation reactions involving 2-acetylpyridine and 2-formylpyridine have shown moderate antifungal activity and potential application in antibacterial and antifungal areas (Rusnac et al., 2020).

  • Synthesis of Thiazolo[4,5-b]pyridine Derivatives : These compounds have been synthesized and tested for their anti-inflammatory and antioxidant properties, showing significant potential in medicinal chemistry (Chaban et al., 2020).

  • Synthesis of Chromeno[2,3-b]pyridine Scaffolds : These scaffolds have biomedical applications and are synthesized using multicomponent reactions involving compounds structurally related to 2-Hydroxy-2-(pyridin-4-yl)propanenitrile (Elinson et al., 2019).

  • Magnetic and Optical Properties in Lanthanide Clusters : It has been used in the synthesis of lanthanide clusters displaying magnetic and optical properties (Alexandropoulos et al., 2011).

properties

IUPAC Name

2-hydroxy-2-pyridin-4-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-8(11,6-9)7-2-4-10-5-3-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJRZVMONKJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(pyridin-4-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Moon, M Pal, Y Kasetti, PV Bharatam… - The Journal of organic …, 2010 - ACS Publications
We have shown that a structure as simple as an ion pair of (R)- or (S)-mandelate and dimethylamminopyridinium ions possesses structural features that are sufficient for NMR …
Number of citations: 52 pubs.acs.org

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